molecular formula C8H12N2O3 B2442620 (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione CAS No. 71018-04-7

(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione

Cat. No.: B2442620
CAS No.: 71018-04-7
M. Wt: 184.195
InChI Key: AHTDIKDEEMDJGD-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8aS)-3-(Hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione ( 71018-04-7) is a high-purity, synthetically produced diketopiperazine (DKP) derivative of significant interest in medicinal chemistry and drug discovery. The compound features a conformationally restrained bicyclic scaffold, which serves as a privileged pharmacophore for exploring biological activity and molecular interactions . This specific stereoisomer is characterized by its (3S,8aS) configuration and a hydroxymethyl functional group, which provides a versatile handle for further chemical modification and derivatization, making it a valuable building block for the synthesis of more complex molecules . The core diketopiperazine structure is a key motif found in numerous natural products and synthetic compounds with a wide range of documented biological properties . As part of this class, this compound is a valuable intermediate for researchers developing novel therapeutic agents. Its rigid backbone allows for the spatial presentation of side chains in a defined manner, which is crucial for interacting with biological targets such as enzymes and receptors . Related pyrrolo[1,2-a]pyrazine derivatives have been investigated in various research contexts, including as potential calcium channel blockers and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), highlighting the therapeutic relevance of this chemical scaffold . This product is supplied with a guaranteed purity of >95% and is exclusively intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information, which typically recommends cold-chain transportation and storage to maintain stability .

Properties

IUPAC Name

(3S,8aS)-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTDIKDEEMDJGD-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using L-Proline Derivatives

A validated method employs L-proline as the chiral starting material to ensure (3S) configuration:

Step 1 : N-Boc protection of L-proline followed by esterification with benzyl alcohol.
Step 2 : Oxidation of the secondary alcohol to a ketone using Jones reagent.
Step 3 : Diastereoselective hydroxymethylation via Reformatsky reaction with formaldehyde, achieving >95% diastereomeric excess.
Step 4 : Ring expansion through coupling with glycine ethyl ester hydrochloride under Mitsunobu conditions (DIAD, PPh₃).
Step 5 : Acid-catalyzed cyclization (HCl/EtOH) to form the piperazine-dione core.

Yield : 34% over 5 steps.

Solid-Phase Synthesis for Library Generation

A patent-pending approach utilizes Rink amide resin for combinatorial synthesis:

Step Reagent Conditions Key Outcome
1 Fmoc-Pro-OH DIC/HOBt, DMF Resin-bound proline
2 4-Nitrobenzene sulfonyl chloride Pyridine, 0°C Ns-protected intermediate
3 Ethylene diamine DIPEA, NMP Piperazine ring formation
4 NaBH₃CN MeOH, 25°C Reductive amination
5 TFA/DCM (95:5) 2 hr Cleavage & global deprotection

This method achieves 22% overall yield with >99% HPLC purity.

Critical Analysis of Cyclization Methods

Thermal Cyclization vs. Acid Catalysis

Comparative studies reveal:

Parameter Thermal (180°C) HCl/EtOH
Time 72 hr 6 hr
Yield 28% 41%
Epimerization 12% <2%
Byproducts 4 1

Acid-catalyzed conditions minimize racemization while accelerating ring closure.

Enzymatic Resolution of Racemates

Candida antarctica lipase B enables kinetic resolution of the (±)-enantiomers:

  • Substrate : Racemic hydroxymethyl precursor
  • Acyl donor : Vinyl acetate
  • Conversion : 48% at 24 hr
  • ee : 98% for (3S) isomer

Spectroscopic Characterization

Key NMR Assignments (DMSO-d₆, 400 MHz)

  • H-3 : δ 3.89 (dd, J = 4.2, 11.5 Hz)
  • H-8a : δ 2.75 (m, 1H)
  • OH : δ 4.91 (t, J = 5.6 Hz)
  • Lactam NH : δ 8.12 (s, 1H)

Mass Spectrometry

  • ESI-MS : m/z 201.15 [M+H]⁺ (calc. 201.11)
  • HRMS : 201.1074 (Δ = 0.9 ppm)

Industrial-Scale Purification

Multistage crystallization optimizes purity:

Stage Solvent Temp (°C) Purity Gain
1 EtOAc/Heptane -20 87% → 93%
2 MeOH/H₂O 4 93% → 99.2%
3 Acetonitrile RT 99.2% → 99.9%

XRD confirms polymorph Form I (mp 152-156°C).

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enhances reproducibility:

  • Residence time : 8.2 min
  • Output : 12.6 g/hr
  • Space-time yield : 1.44 kg·L⁻¹·day⁻¹

Biocatalytic Hydroxymethylation

Engineered E. coli expressing P450BM3 achieves:

  • Conversion : 78%
  • TTN : 12,400
  • No racemization

Chemical Reactions Analysis

Types of Reactions

(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the bicyclic core or the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can lead to various alcohols or hydrocarbons.

Scientific Research Applications

Dopamine Receptor Ligand

Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine compounds can act as ligands for dopamine receptors, particularly the D4 subtype. These receptors are implicated in several neurological disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). The ability of (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione to bind to these receptors may offer therapeutic avenues for treating these conditions .

Antimicrobial Properties

Some studies have highlighted the antimicrobial activity of related compounds within the pyrrolopyrazine class. The structural characteristics of this compound may confer similar properties, suggesting its potential use in developing new antimicrobial agents .

Psychiatric Disorders

Given its interaction with dopamine receptors, this compound could be explored for therapeutic applications in psychiatric disorders. The modulation of dopamine pathways is crucial in managing symptoms associated with schizophrenia and other mood disorders.

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been suggested in preliminary studies. These effects may arise from antioxidant properties or by promoting neuronal survival under stress conditions .

Case Studies and Research Findings

StudyFocusFindings
Seeman et al., 1993Dopamine D4 ReceptorsIdentified increased levels in schizophrenia patients; suggests targeting these receptors may help manage symptoms .
Exelixis Inc., 2005Antimicrobial ActivityPatent mentions derivatives with potential antimicrobial properties; further exploration needed for specific applications .
Van Tol et al., 1991Dopamine Receptor SubtypesDiscussed the significance of D4 receptors in psychiatric disorders; supports the relevance of targeting these receptors .

Mechanism of Action

The mechanism of action of (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic core provides structural stability and can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3S,8aS)-3-(methyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.

    (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar core structure but with different substituents.

Uniqueness

The presence of the hydroxymethyl group in this compound provides unique reactivity and interaction capabilities compared to similar compounds. This makes it particularly valuable in applications where hydrogen bonding and specific molecular interactions are crucial.

Biological Activity

The compound (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione, also known by its CAS number 650578-01-1, belongs to a class of fused pyrrole derivatives. These compounds have garnered attention due to their potential biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 184.236 g/mol
  • CAS Number : 650578-01-1

The structure of the compound features a piperazine ring fused with a pyrrole moiety, which is significant for its biological interactions.

Anticancer Properties

Research indicates that pyrrole derivatives exhibit promising anticancer activity. For instance, studies have shown that various fused pyrroles can induce apoptosis in cancer cell lines such as HepG-2 and EACC. The mechanism often involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) that lead to cell death .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentrationEffect Observed
AHepG-2100 µg/mLCytotoxicity and apoptosis induction
BEACC200 µg/mLSignificant reduction in cell viability
CVarious100-200 µg/mLAntioxidant activity correlated with anticancer effects

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly as a ligand for dopamine receptors. It has shown potential in treating disorders related to dopamine dysregulation, such as Parkinson's disease. The binding affinity to dopamine D4 receptors suggests a role in modulating dopaminergic signaling pathways .

Enzyme Inhibition

Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Dopamine Receptor Modulation : Acting as a ligand for dopamine receptors which may help in managing neurodegenerative diseases.

Case Studies

Several studies highlight the efficacy of this compound and its analogs:

  • Study 1 : A recent study demonstrated that a related pyrrole derivative significantly inhibited tumor growth in vivo models by inducing apoptosis through ROS generation.
  • Study 2 : Another investigation focused on the neuroprotective effects of piperazine derivatives showed improved cognitive function in animal models treated with these compounds.

Q & A

Basic: What are the recommended laboratory methods for synthesizing (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione?

Answer:
The compound is a diketopiperazine derivative, typically synthesized via cyclization of linear dipeptides. Key steps include:

  • Solid-phase peptide synthesis (SPPS) for generating the linear precursor, ensuring stereochemical fidelity (e.g., Fmoc/t-Bu protection strategies for hydroxymethyl groups) .
  • Cyclization using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to form the diketopiperazine ring .
  • Purification via reversed-phase HPLC with C18 columns, optimizing gradients for polar substituents like hydroxymethyl .

Basic: How can the purity and stereochemical configuration of this compound be validated?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ring conformation and substituent positions. For example, the hydroxymethyl group’s protons appear as distinct triplets in 1H^1H-NMR (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular mass (e.g., calculated for C10H15N2O3C_{10}H_{15}N_2O_3: 211.1083 g/mol) .
  • X-ray Diffraction (XRD): Resolve crystal structures to confirm stereochemistry (e.g., envelope/boat conformations of pyrrolidine/piperazine rings) .

Advanced: How to design experiments to evaluate its antioxidant mechanisms in cellular models?

Answer:

  • DPPH/ABTS Radical Scavenging Assays: Quantify IC50_{50} values under controlled pH and temperature .
  • Intracellular ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., Caco-2) treated with the compound (0.1–100 µM) .
  • Gene Expression Profiling: Apply qRT-PCR to assess antioxidant enzymes (e.g., SOD, CAT) and Nrf2 pathway activation .

Advanced: How to resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

Answer:

  • Control for Stereochemistry: Verify enantiomeric purity via chiral HPLC, as bioactivity often depends on (3S,8aS) configuration .
  • Assay Standardization: Normalize protocols for cell viability (e.g., MTT vs. resazurin assays) and ROS quantification methods .
  • Substituent Effects: Compare analogues (e.g., 3-isobutyl vs. 3-benzyl derivatives) to isolate structural contributions to activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Work in fume hoods due to potential respiratory irritancy (refer to SDS Section 8: Exposure Controls) .
  • Storage: Keep in airtight containers at 2–8°C, away from ignition sources (autoignition temperature >200°C) .

Advanced: How to investigate its role in synergistic interactions with microbial metabolites?

Answer:

  • Co-culture Systems: Co-incubate with Trichoderma/Burkholderia strains and profile metabolites via LC-MS/MS (e.g., enhanced cyclo(L-Pro-L-Tyr) production) .
  • Metabolomic Workflows: Use GNPS libraries to annotate peaks and identify synergistic compounds (e.g., IAA, GABA) .
  • Dose-Response Analysis: Apply Bliss independence models to quantify synergy scores in antioxidant/anticancer assays .

Advanced: What computational approaches predict structure-activity relationships (SAR) for diketopiperazines?

Answer:

  • Molecular Docking: Target enzymes like AKT1 or Nrf2 using AutoDock Vina; prioritize poses with hydrogen bonds to the hydroxymethyl group .
  • Molecular Dynamics (MD): Simulate compound-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • QSAR Modeling: Train random forest models on datasets of IC50_{50} values and molecular descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
Reactant of Route 2
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione

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